![molecular formula C36H24N2O B14113180 N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine](/img/structure/B14113180.png)
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine typically involves multi-step organic reactions. One common approach includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of carbazole is coupled with a halogenated dibenzofuran under palladium catalysis . The reaction conditions often involve the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amines or alcohols, and various substituted aromatic compounds .
Scientific Research Applications
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced organic materials and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties
Mechanism of Action
The mechanism by which N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine exerts its effects is primarily related to its ability to interact with various molecular targets. In electronic applications, it functions as a hole transport material, facilitating the movement of positive charges (holes) through the device. This is achieved through its high hole mobility and suitable energy levels, which align with those of other components in the device .
Comparison with Similar Compounds
Similar Compounds
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine: Similar in structure but with a fluorenyl group instead of dibenzofuran, offering different electronic properties.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Contains two carbazole units linked by a biphenyl moiety, used in similar applications but with different photophysical characteristics.
4-(9H-Carbazol-9-yl)phenylboronic Acid: A simpler carbazole derivative used in cross-coupling reactions to synthesize more complex structures.
Uniqueness
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine stands out due to its combination of carbazole and dibenzofuran moieties, which provide a unique balance of electronic properties and structural stability. This makes it particularly valuable in applications requiring efficient charge transport and high thermal stability .
Biological Activity
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]furan-2-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic electronics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Chemical Name : this compound
- CAS Number : 1345615-42-0
- Molecular Formula : C₃₆H₂₄N₂O
- Molecular Weight : 500.6 g/mol
The compound features a dibenzo[b,d]furan core with multiple aromatic systems, which is significant for its electronic properties and potential biological activities.
Structural Similarities
Compound Name | Structure Similarity | Unique Features |
---|---|---|
N-(Dibenzo[b,d]furan)-9H-carbazole | Moderate | Fewer substituents |
5-(9H-Carbazol-9-yl)isophthalic acid | Low | Different functional group |
N-(4-Chloro-N-(4-(9H-carbazol))phenyl)-dibenzo[b,d]furan | Moderate | Chlorinated phenyl group |
Anticancer Properties
Research indicates that compounds containing carbazole moieties exhibit anticancer properties. The structural characteristics of this compound suggest potential mechanisms of action against various cancer cell lines. For instance, studies have shown that similar carbazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways, such as the PI3K/Akt pathway, and by activating caspases involved in programmed cell death .
Antimicrobial Activity
Compounds with carbazole frameworks have also been investigated for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains. The specific mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Research on related compounds has indicated that they can reduce the production of pro-inflammatory cytokines such as TNF-alpha in activated macrophages . This suggests that this compound may have similar effects, making it a candidate for further exploration in inflammatory disease models.
Study 1: Synthesis and Biological Evaluation
A recent study synthesized various derivatives of carbazole-based compounds and evaluated their biological activities against SARS-CoV-2 proteins using molecular docking techniques. The results indicated strong binding affinities, suggesting that modifications to the carbazole structure could enhance antiviral activity . While this study did not directly evaluate this compound, it highlights the potential of carbazole derivatives in antiviral applications.
Study 2: Pharmacokinetic Analysis
Another significant area of research involves the pharmacokinetic properties of similar compounds. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis has shown promising profiles for certain derivatives, indicating that modifications to the carbazole structure can lead to improved bioavailability and reduced toxicity . Such findings are critical for the development of therapeutic agents based on this compound.
Properties
Molecular Formula |
C36H24N2O |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-[4-(9-phenylcarbazol-3-yl)phenyl]dibenzofuran-2-amine |
InChI |
InChI=1S/C36H24N2O/c1-2-8-28(9-3-1)38-33-12-6-4-10-29(33)31-22-25(16-20-34(31)38)24-14-17-26(18-15-24)37-27-19-21-36-32(23-27)30-11-5-7-13-35(30)39-36/h1-23,37H |
InChI Key |
LAXPJZQYRODATC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)NC5=CC6=C(C=C5)OC7=CC=CC=C76)C8=CC=CC=C82 |
Origin of Product |
United States |
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